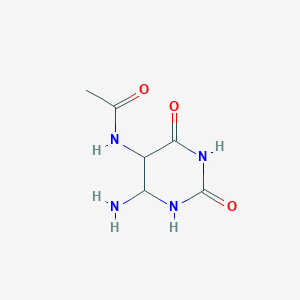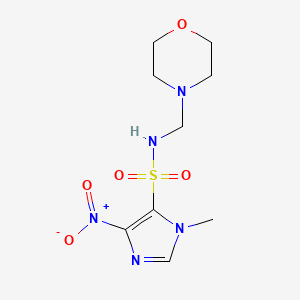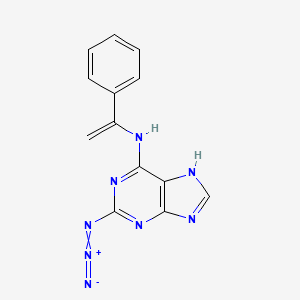
2-azido-N-(1-phenylethenyl)-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-6-benzylaminopurine is a synthetic cytokinin, a class of plant hormones that promote cell division and growth. This compound is structurally related to 6-benzylaminopurine, with the addition of an azido group at the second position of the purine ring. Cytokinins like 2-azido-6-benzylaminopurine play crucial roles in various plant physiological processes, including cell division, shoot initiation, and delay of senescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-6-benzylaminopurine typically involves the introduction of an azido group to the purine ring. One common method is the nucleophilic substitution reaction where 6-benzylaminopurine is treated with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of 2-azido-6-benzylaminopurine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azido-6-benzylaminopurine undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition (click chemistry).
Major Products Formed
Reduction: Formation of 2-amino-6-benzylaminopurine.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
2-Azido-6-benzylaminopurine has several scientific research applications:
Plant Biology: Used to study cytokinin signaling pathways and their effects on plant growth and development.
Chemical Biology: Employed as a photoaffinity label to probe cytokinin-binding sites in proteins.
Medicinal Chemistry: Investigated for its potential use in developing new pharmaceuticals due to its ability to modulate cell division and growth.
Mechanism of Action
2-Azido-6-benzylaminopurine exerts its effects by mimicking natural cytokinins and binding to cytokinin receptors in plant cells. This binding activates cytokinin signaling pathways, leading to the promotion of cell division and growth. The azido group can also facilitate the formation of covalent bonds with target proteins, making it useful for studying protein interactions and functions .
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A widely used cytokinin that promotes cell division and growth in plants.
2-Azido-N6-(A2-isopentenyl)adenine: Another azidopurine derivative used as a photoaffinity label.
8-Azido-6-benzylaminopurine: A similar compound with the azido group at the eighth position of the purine ring.
Uniqueness
2-Azido-6-benzylaminopurine is unique due to the specific positioning of the azido group, which allows it to participate in unique chemical reactions and interactions. This makes it a valuable tool for studying cytokinin signaling and protein interactions in various biological systems.
Properties
Molecular Formula |
C13H10N8 |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
2-azido-N-(1-phenylethenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H10N8/c1-8(9-5-3-2-4-6-9)17-12-10-11(16-7-15-10)18-13(19-12)20-21-14/h2-7H,1H2,(H2,15,16,17,18,19) |
InChI Key |
CYACHKUVMPBNOQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)NC2=NC(=NC3=C2NC=N3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
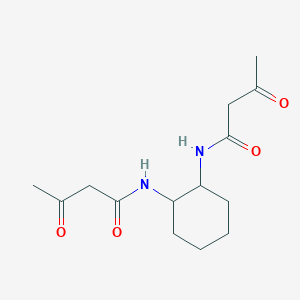
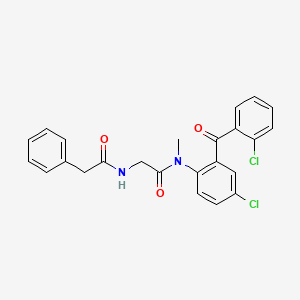
![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)

![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)


![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)
